2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with different aryl or alkyl groups to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its potential biological activities.
Material Science: The compound is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Research: It is used in the study of enzyme inhibitors and other biological targets.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: This compound has a similar structure but with the chlorine atom at a different position, which can lead to different chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but can have different substituents, leading to a wide range of properties and applications.
Eigenschaften
Molekularformel |
C6H3BrClN3 |
---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
2-bromo-6-chloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H |
InChI-Schlüssel |
DPDKOPKRODNMHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CC(=CN2N=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.